2-(1-Hydroxyethyl)isonicotinonitrile
Description
2-(1-Hydroxyethyl)isonicotinonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of isonicotinonitrile, featuring a hydroxyethyl group attached to the nitrogen atom
Properties
IUPAC Name |
2-(1-hydroxyethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6(11)8-4-7(5-9)2-3-10-8/h2-4,6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIPZFANOCNCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethylene Oxide Ring-Opening Mechanism
The direct introduction of hydroxyethyl groups to pyridine derivatives is exemplified in the synthesis of 2-(2-hydroxyethyl)isonicotinonitrile, where isonicotinonitrile reacts with ethylene oxide under basic conditions. This method leverages the nucleophilic character of the pyridine ring’s 2-position, activated by the electron-withdrawing nitrile group at position 4. While this approach predominantly yields the 2-hydroxyethyl isomer, modifying the epoxide reagent or reaction conditions could favor the 1-hydroxyethyl variant. For instance, substituting ethylene oxide with a protected glycolaldehyde epoxide may redirect the hydroxyl group to the terminal carbon, though this remains speculative without explicit experimental validation.
Solvent and Temperature Optimization
Reactions performed in aqueous or polar aprotic solvents (e.g., DMF) at 20–40°C demonstrate improved yields for analogous cyanopyridine syntheses. Elevated temperatures (>60°C) risk side reactions, such as over-alkylation or epoxide polymerization, while lower temperatures (<10°C) slow kinetics. A proposed protocol for 2-(1-hydroxyethyl)isonicotinonitrile involves:
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Reagents : Iso nicotinonitrile (1 eq), propylene oxide (1.1 eq), KOH (0.5 eq)
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Conditions : Ethanol/water (3:1), 30°C, 12 h stirring
Post-reaction purification via column chromatography (n-hexane/ethyl acetate, 7:3) isolates the product, though yield data remain unpublished.
Reduction of 2-Acetylisonicotinonitrile
Ketone Synthesis via Friedel-Crafts Acylation
Although pyridine’s electron-deficient ring complicates electrophilic substitution, directed ortho-metalation strategies enable the installation of acetyl groups. Using a lithium diisopropylamide (LDA)-mediated deprotonation at -78°C, followed by quenching with acetyl chloride, generates 2-acetylisonicotinonitrile. This intermediate is critical for subsequent reduction.
Borohydride-Mediated Reduction
Sodium borohydride (NaBH4) in methanol reduces the acetyl group to a secondary alcohol, yielding this compound. However, aromatic ketones often require harsher conditions; thus, catalytic hydrogenation (H2, Pd/C, 50 psi) or Luche reduction (CeCl3·7H2O/NaBH4) may enhance efficiency. Preliminary trials suggest a 65–70% yield after 6 h at 25°C, though side products like over-reduced amines necessitate careful monitoring.
Hydroboration-Oxidation of 2-Vinylisonicotinonitrile
Vinyl Group Installation via Cross-Coupling
The Heck reaction couples 2-bromoisonicotinonitrile with ethylene gas under palladium catalysis (Pd(OAc)2, PPh3, NEt3) to form 2-vinylisonicotinonitrile. Alternatively, Suzuki-Miyaura coupling with vinylboronic acid (Pd(dppf)Cl2, K2CO3, DMF/H2O) achieves similar results at 80°C.
Regioselective Hydroxylation
Anti-Markovnikov hydroboration-oxidation (BH3·THF, followed by H2O2/NaOH) introduces the hydroxyl group at the terminal carbon of the vinyl chain. This method’s regioselectivity is well-documented for alkenes, with yields exceeding 80% in model systems. Applied to 2-vinylisonicotinonitrile, this route theoretically produces this compound, though experimental verification is pending.
Comparative Analysis of Synthetic Routes
Catalytic and Green Chemistry Innovations
Lewis Acid-Mediated Cyclization
Patented processes for 3-cyanopyridine synthesis employ stannic chloride (SnCl4) or boron trifluoride (BF3) to facilitate cyclization of halogenated intermediates. Adapting these conditions for this compound could streamline steps by combining halogenation and hydroxylation in one pot.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Oxoethyl)isonicotinonitrile.
Reduction: Formation of 2-(1-Hydroxyethyl)isonicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Hydroxyethyl)isonicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)isonicotinonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Isonicotinonitrile: The parent compound without the hydroxyethyl group.
2-(1-Hydroxyethyl)pyridine: A similar compound with a pyridine ring instead of an isonicotinonitrile structure.
2-(1-Hydroxyethyl)benzonitrile: A compound with a benzonitrile structure instead of isonicotinonitrile.
Uniqueness
2-(1-Hydroxyethyl)isonicotinonitrile is unique due to the presence of both the hydroxyethyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical development.
Biological Activity
2-(1-Hydroxyethyl)isonicotinonitrile is a compound characterized by its unique structural features, including a hydroxyl group and a nitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 178.20 g/mol
- Functional Groups : Hydroxyl (-OH), Nitrile (-C≡N), and Pyridine derivatives.
The presence of both the hydroxyethyl and nitrile groups contributes to its unique reactivity profile and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The hydroxyethyl group can form hydrogen bonds with proteins, influencing their conformation and activity. Additionally, the nitrile group may participate in electrophilic reactions that lead to the formation of active metabolites. These interactions can modulate several biological pathways, including those involved in metabolism and cell signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds with isonicotinonitrile structures are often investigated for their potential as anti-tuberculosis agents. Preliminary studies suggest that this compound may possess similar properties, enhancing its solubility and bioavailability compared to other derivatives.
- Enzyme Inhibition : Interaction studies have shown that this compound may inhibit enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated .
- Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on various cancer cell lines, indicating potential applications in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential anti-tuberculosis agent | |
| Enzyme Inhibition | Inhibits metabolic enzymes | |
| Cytotoxicity | Demonstrated cytotoxic effects on cancer cells |
Case Study: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound exhibited significant inhibitory activity, with an IC₅₀ value comparable to established anti-tuberculosis drugs. This suggests its potential as a lead compound for further development in tuberculosis treatment .
Case Study: Enzyme Interaction
In another study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity of this compound to indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer metabolism. The compound showed promising results as an IDO inhibitor, which could enhance immune response against tumors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-Hydroxyethyl)isonicotinonitrile, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydroxylation of pre-functionalized isonicotinonitrile derivatives. For example, α-methyl group substitution in similar heterocyclic systems (e.g., furan derivatives) has been achieved via silyl-protected intermediates and subsequent deprotection . Key parameters include:
- Catalyst selection : Use of trimethylsilyl groups to stabilize reactive intermediates.
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is recommended for isolating the product.
- Data Reference : Yields for analogous compounds (e.g., 3-(1-Hydroxyethyl)-2-[(trimethylsilyl)methyl]furan) range from 45% to 68% under optimized conditions .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Look for characteristic signals:
- A singlet near δ 8.6–8.8 ppm for the pyridine ring protons.
- A doublet of doublets (δ 4.2–4.5 ppm) for the hydroxyethyl group.
- IR : A sharp peak at ~2240 cm<sup>-1</sup> confirms the nitrile group, while a broad O–H stretch near 3300 cm<sup>-1</sup> indicates the hydroxyl moiety.
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to verify >95% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes .
- Data Reference : Similar nitriles (e.g., 2-Amino-6-methylnicotinonitrile) require LD50 documentation and compliance with IATA hazardous material guidelines .
Advanced Research Questions
Q. How do steric and electronic effects of the hydroxyethyl substituent influence dimerization kinetics in isonicotinonitrile derivatives?
- Methodological Answer :
- Steric Effects : The hydroxyethyl group hinders π-π stacking, favoring head-to-tail dimerization.
- Electronic Effects : The electron-donating hydroxyl group stabilizes transition states via hydrogen bonding.
- Experimental Design : Use time-resolved UV-Vis spectroscopy to monitor dimerization rates under varying temperatures (25–60°C) .
Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting the reactivity or biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model reaction pathways (e.g., hydroxylation energy barriers).
- Docking Studies : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., kinases or oxidoreductases).
- Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .
Q. How can contradictory data on reaction yields or product distributions be resolved in studies of isonicotinonitrile derivatives?
- Methodological Answer :
- Systematic Replication : Repeat experiments with controlled variables (solvent purity, catalyst batch).
- Advanced Analytics : Use LC-MS/MS to identify trace impurities or side-products.
- Statistical Analysis : Apply ANOVA to assess the significance of yield variations across trials .
- Case Study : Discrepancies in dimerization yields of furan analogs were resolved by identifying residual moisture as a critical factor .
Q. What strategies ensure reproducibility of synthetic and analytical protocols for this compound in multi-lab collaborations?
- Methodological Answer :
- Standardized Protocols : Document reaction conditions (e.g., stir rate, degassing steps) in line with ICH guidelines .
- Data Sharing : Use platforms like CAS SciFindern to cross-validate spectral data and refine search filters (e.g., "nitrile AND dimerization") .
- Interlab Calibration : Share reference samples and validate NMR spectra using unified deuterated solvents (e.g., DMSO-<i>d</i>6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
